Acid Red 26

Vue d'ensemble

Description

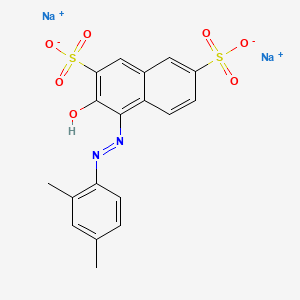

Acid Red 26, also known as Ponceau 2R, is a synthetic azo dye widely used in various industries. It is a disodium salt of 3-hydroxy-4-(2,4- and 2,6-xylylazo)-2,7-naphthalenedisulfonic acid. This compound is known for its vibrant red color and is commonly used as a colorant in food, cosmetics, and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Acid Red 26 involves the diazotization of xylyl amine followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid. The reaction typically occurs in an acidic medium, often using hydrochloric acid, and is carried out at low temperatures to maintain the stability of the diazonium salt.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of pH and temperature, and the use of efficient mixing techniques to facilitate the coupling reaction. The final product is then purified through filtration and recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions: Acid Red 26 undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: The azo bond can be reduced to form amines, which can further react to form other compounds.

Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction reactions.

Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.

Major Products:

Oxidation: Products include sulfonated naphthoquinones.

Reduction: Products include xylyl amines and naphthylamines.

Substitution: Various alkylated and arylated derivatives of this compound.

Applications De Recherche Scientifique

Applications Overview

- Textile Industry

- Acid Red 26 is primarily used as a dye for textiles, providing bright red shades. Its application is significant in dyeing processes for wool, silk, and nylon.

- Fastness Properties :

- Light Fastness: ISO rating of 3-4

- Washing Fastness: ISO rating of 3-4

- Perspiration Fastness: ISO rating of 5

- Data Table :

| Property | Rating (ISO) | Rating (AATCC) |

|---|---|---|

| Light Fastness | 3-4 | 4 |

| Washing Fastness | 3-4 | 2 |

| Perspiration Fastness | 5 | 2-3 |

- Food Industry

-

Pharmaceuticals

- In pharmaceutical applications, this compound serves as a biological stain and is used in the identification of certain compounds.

- It has been employed in research to study the degradation of azo dyes under photocatalytic conditions, highlighting its environmental impact and potential for degradation into less harmful substances .

Toxicological Studies

Research has shown that this compound can induce oxidative stress and developmental abnormalities in model organisms like zebrafish. The compound has been classified as a carcinogenic dye under European standards due to insufficient toxicity data .

Environmental Studies

Recent studies have explored the photocatalytic degradation of this compound in wastewater treatment processes. The findings suggest that this compound can be effectively degraded using UV light and specific catalysts, demonstrating its potential for environmental remediation .

Case Studies

-

Case Study on Textile Dyeing

- A textile manufacturer used this compound for dyeing wool fabrics. The study assessed the fastness properties and found that while the dye provided excellent coloration, it also raised concerns regarding water pollution due to its release during washing processes.

- Aquatic Toxicity Assessment

- Wastewater Treatment Research

Mécanisme D'action

The mechanism of action of Acid Red 26 primarily involves its interaction with various molecular targets through its azo and sulfonic acid groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, such as altering their color or solubility. In biological systems, this compound can bind to proteins and nucleic acids, affecting their function and structure .

Comparaison Avec Des Composés Similaires

Acid Red 87: Another azo dye with similar applications but different molecular structure.

Acid Orange 7: A related azo dye used in similar industries but with an orange hue.

Acid Blue 9: A dye with a similar sulfonic acid group but different chromophore, resulting in a blue color.

Uniqueness of Acid Red 26:

Color Intensity: this compound is known for its vibrant and stable red color, making it highly desirable in applications requiring strong color.

Versatility: It can be used in a wide range of pH conditions, making it suitable for various industrial and research applications.

Propriétés

IUPAC Name |

disodium;4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,6-disulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O7S2.2Na/c1-10-3-6-15(11(2)7-10)19-20-17-14-9-13(28(22,23)24)5-4-12(14)8-16(18(17)21)29(25,26)27;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUHOIWLFSTHJN-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=C3C=C(C=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2Na2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021228 | |

| Record name | Acid Red 26 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3761-53-3 | |

| Record name | Acid Red 26 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Acid Red 26?

A1: The molecular formula of this compound is C18H16N2O7S2, and its molecular weight is 432.47 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: [] Researchers have extensively studied this compound using various spectroscopic techniques, including Raman spectroscopy, UV-vis spectroscopy, and FT-IR spectroscopy. These techniques have provided valuable information about the vibrational modes, electronic transitions, and functional groups present in the molecule. [] High-resolution UPLC-MS has also been utilized to identify this compound and its isomers based on their mass-to-charge ratios and fragmentation patterns. []

Q3: What are the known toxicological effects of this compound?

A4: [] Studies using zebrafish larvae have shown that this compound can induce developmental abnormalities, such as delayed yolk sac absorption and swimming bladder deflation, at concentrations above 2500 µg/mL. Additionally, cardiovascular toxicity was observed in the zebrafish model. [] Further research is necessary to fully understand the potential long-term effects of this compound exposure.

Q4: What are the environmental concerns related to this compound?

A5: [] this compound, being an azo dye, poses environmental concerns due to its potential toxicity and persistence in the environment. Research has focused on developing effective methods for its degradation and removal from wastewater. [] Photocatalytic degradation using graphitic carbon nitride (g-C3N4) and UV-A irradiation has shown promising results in removing this compound from both synthetic and actual municipal wastewater. [] Biosorption using bacterial biomass of Aeromonas hydrophila RC1 is another eco-friendly approach investigated for removing this compound from aqueous solutions. [] Understanding the ecotoxicological effects and developing strategies to mitigate the negative impacts of this compound are crucial aspects of its responsible use.

Q5: What analytical methods are employed to detect and quantify this compound?

A7: Several analytical techniques are utilized to detect and quantify this compound. [] High-performance liquid chromatography (HPLC) coupled with a UV detector is a common method for determining this compound in various matrices, including food. [] This method offers good linearity, sensitivity, and accuracy for the analysis of this compound. [] More sophisticated techniques, such as liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), provide higher sensitivity and selectivity, allowing for the identification and quantification of this compound even in complex mixtures. [, , ]

Q6: How can computational chemistry contribute to the understanding of this compound?

A8: Computational chemistry tools can be valuable in predicting the properties, reactivity, and potential environmental fate of this compound. [] QSAR models can be developed to assess the impact of structural modifications on the dye's activity, potency, and selectivity.

Q7: What are the future research directions for this compound?

A9: [] Future research should focus on developing sustainable and environmentally friendly alternatives to this compound, particularly in applications where its use raises health or environmental concerns. [] Investigating efficient methods for its degradation and removal from the environment is also crucial. Moreover, understanding the detailed mechanisms of toxicity and exploring potential applications in other fields, such as biosensing or photocatalysis, are promising areas for further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.